molecular formula C24H27N3O2S B2721015 N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide CAS No. 894019-21-7

N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide

Cat. No.: B2721015
CAS No.: 894019-21-7
M. Wt: 421.56
InChI Key: SZPKOMQBOUCLMD-UHFFFAOYSA-N
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Description

N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide is a structurally complex molecule featuring a central thiazole ring substituted with methyl and 3-methylphenyl groups, linked via an ethyl bridge to an ethanediamide moiety. The ethanediamide is further substituted with a 2,4,6-trimethylphenyl group, contributing to its hydrophobicity and steric bulk.

Properties

IUPAC Name

N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S/c1-14-7-6-8-19(13-14)24-26-18(5)20(30-24)9-10-25-22(28)23(29)27-21-16(3)11-15(2)12-17(21)4/h6-8,11-13H,9-10H2,1-5H3,(H,25,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPKOMQBOUCLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=C(C=C(C=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Mesityl Group: The mesityl group can be introduced via Friedel-Crafts alkylation, where mesitylene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

    Formation of the Oxalamide Linkage: The final step involves the reaction of the thiazole derivative with oxalyl chloride, followed by the addition of the mesityl amine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the thiazole ring or the mesityl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-Based Derivatives

The thiazole core in the target compound is analogous to derivatives synthesized in and , such as ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate (Scheme 1, ). Key differences include:

  • Substituent Effects: The 3-methylphenyl group on the thiazole in the target compound contrasts with the sulfamoyl and chloro groups in analogs.
  • Bridging Groups : The ethyl bridge in the target compound differs from the thioacetate linker in derivatives. Ethyl bridges may confer greater conformational flexibility, influencing binding interactions in biological targets.

Ethanediamide Derivatives

The ethanediamide moiety in the target compound shares functional similarities with (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives (). However:

  • Ring Saturation: The fully saturated ethanediamide in the target compound lacks the conjugated dioxothiazolidinone system seen in , which could reduce electrophilicity and metabolic instability.

Physicochemical and Pharmacokinetic Properties

A hypothetical comparison table based on structural analogs is provided below:

Property Target Compound Derivative Derivative
Molecular Weight (g/mol) ~450 (estimated) 412–480 (reported) ~350 (estimated)
LogP ~4.5 (highly lipophilic) 2.8–3.5 (moderate) 2.0–2.5 (moderate)
Aqueous Solubility Low (trimethylphenyl substituents) Moderate (sulfonamide group) Low (dioxothiazolidinone ring)
Synthetic Complexity High (multi-step alkylation) Moderate (one-pot coupling) Moderate (amide coupling)

Structural and Crystallographic Insights

Crystallographic analysis using programs like SHELXL () and ORTEP-3 () is critical for elucidating the 3D conformation of such compounds. For example:

  • The thiazole ring in the target compound is expected to adopt a planar conformation, similar to analogs in .
  • The ethyl bridge may introduce torsional strain, affecting molecular packing in the crystal lattice .

Biological Activity

N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, highlighting relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its diverse pharmacological properties. The molecular formula is C23H26N2O2SC_{23}H_{26}N_{2}O_{2}S with a molecular weight of approximately 426.6 g/mol. The structural characteristics include:

  • Thiazole Ring : A five-membered ring containing nitrogen and sulfur, contributing to the compound's reactivity and biological activity.
  • Ethyl Linkage : Connects the thiazole to the trimethylphenyl group, influencing the compound's pharmacokinetic properties.
  • Amide Functional Group : Enhances solubility and potential interactions with biological targets.
PropertyValue
Molecular FormulaC23H26N2O2S
Molecular Weight426.6 g/mol
Purity≥95%

Anticancer Potential

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms. The presence of electron-donating groups, such as methyl groups on the phenyl ring, enhances cytotoxic activity against different cancer cell lines.

  • Mechanism of Action : Thiazole-containing compounds have been found to interact with key proteins involved in cell cycle regulation and apoptosis. For example, they may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell proliferation.
  • Case Study : A study reported that a related thiazole derivative demonstrated an IC50 value of 1.61 µg/mL against specific cancer cell lines, indicating potent cytotoxic effects .

Antimicrobial Activity

Thiazole derivatives also exhibit promising antimicrobial activity. Research has shown that modifications to the thiazole structure can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

  • Structure-Activity Relationship (SAR) : The presence of specific functional groups, such as sulfonamides or halogens, has been linked to increased antimicrobial potency. For example, compounds with electron-withdrawing groups on the aromatic ring showed improved antibacterial activity compared to their counterparts .

Table 2: Biological Activity Overview

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

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